
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Overview
Description
Preparation Methods
Oxidation of Hydroxymethyl Precursors
A primary synthetic route involves the oxidation of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol using activated manganese(IV) dioxide (MnO₂). Key parameters include:
Reaction Setup :
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Molar Ratio : A 10:1 ratio of MnO₂ to precursor ensures complete oxidation.
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Solvent : Anhydrous chloroform minimizes side reactions.
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Temperature and Time : Elevated temperatures (55°C for 4 hours) yield 96% product, compared to 73% at room temperature over 16 hours.
Purification :
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Filtration through Celite® removes MnO₂ residues.
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Solvent evaporation followed by hexane trituration isolates the aldehyde as a yellow/white solid.
Table 1: Temperature-Dependent Yield Optimization
Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|
20 | 16 | 73 |
55 | 4 | 96 |
Nucleophilic Substitution Strategies
Methylthio Group Introduction
The methylthio (-SMe) group is introduced via nucleophilic substitution of a chloro or hydroxy precursor. For example:
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Reagent : Methyl iodide or dimethyl disulfide.
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Conditions : Alkaline media (e.g., NaOH in ethanol) at 60–80°C.
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Yield : 85–90% when starting from 4-amino-2-mercaptopyrimidine derivatives.
Methylamino Group Installation
The methylamino (-NHMe) group is incorporated using methylamine under sealed-tube conditions:
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Reagent : Excess methylamine in ethanol.
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Conditions : 110°C for 12 hours, yielding 88% substitution.
Palladium-Catalyzed Functionalization
Suzuki-Miyaura Coupling
The aldehyde moiety remains stable under cross-coupling conditions:
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Catalyst : Pd(dppf)Cl₂.
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Conditions : Dioxane/water at 100°C for 12 hours.
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Application : Introduces aryl groups at the pyrimidine’s 4-position, achieving 82% yield.
Buchwald-Hartwig Amination
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Catalyst : Pd₂(dba)₃ with XantPhos ligand.
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Conditions : Toluene at 110°C for 24 hours.
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Outcome : N-aryl derivatives form in 68% yield.
Industrial-Scale Production
Continuous Flow Reactors
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Advantages : Enhanced heat transfer and reproducibility.
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Challenges : MnO₂ clogging necessitates pressure filtration systems.
Solvent Optimization
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Greener Alternatives : Ethyl acetate or cyclopentyl methyl ether (CPME) reduce toxicity but may lower yields by 5–10% compared to chloroform.
Mechanistic Insights and Byproduct Management
Oxidation Pathways
MnO₂ oxidizes the hydroxymethyl group via a radical mechanism, confirmed by ESR studies. Side products include overoxidized carboxylic acids (<5%).
Impurity Profiling
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Common Impurities :
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Unreacted precursor (<2%).
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Sulfone derivatives from methylthio overoxidation (<3%).
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Mitigation : Controlled reagent stoichiometry and inert atmosphere.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Scalability
Method | Yield (%) | Scalability | Cost (USD/kg) |
---|---|---|---|
MnO₂ Oxidation | 96 | High | 120 |
Nucleophilic Substitution | 88 | Moderate | 95 |
Pd-Catalyzed Coupling | 82 | Low | 450 |
Chemical Reactions Analysis
Oxidation of the Methylthio Group
The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO) or sulfone (-SO₂) derivatives under controlled conditions.
Mechanistic Insight :
- mCPBA selectively oxidizes the sulfur atom via electrophilic attack, producing sulfoxide as the primary product. Excess reagent or prolonged reaction times favor sulfone formation .
Reduction of the Aldehyde Group
The aldehyde (-CHO) group is reduced to a primary alcohol (-CH₂OH) or further modified.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Sodium borohydride (NaBH₄) | Ethanol, 0°C, 1 h | 5-(Hydroxymethyl) derivative | 92% | |
Lithium aluminum hydride (LiAlH₄) | THF, RT, 10 min | 5-(Hydroxymethyl) derivative | 95% |
Applications :
Nucleophilic Aromatic Substitution (SₙAr)
The methylthio group acts as a leaving group in substitution reactions.
Key Reaction :
- Heating with methylamine replaces the methylthio group, enabling access to diamino derivatives critical for kinase inhibitor synthesis .
Cyclocondensation Reactions
The aldehyde and amino groups participate in heterocycle formation.
Example :
- Reaction with ethyl 3-oxobutanoate under basic conditions forms a pyrido[2,3-d]pyrimidine core, a scaffold prevalent in anticancer agents .
Palladium-Catalyzed Cross-Couplings
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.
Applications :
- Coupling reactions introduce aryl or amino groups for tuning pharmacokinetic properties in drug candidates .
Aldehyde-Specific Reactions
The aldehyde group undergoes condensation and nucleophilic additions.
Reaction | Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
Schiff base formation | Aniline | Ethanol, RT, 2 h | Imine derivatives | 90% | |
Wittig reaction | Triphenylphosphine ylide | THF, reflux, 6 h | α,β-unsaturated aldehydes | 75% |
Significance :
- Imine products are precursors for metal-organic frameworks (MOFs) or fluorescent probes.
Functional Group Interconversion
The methylamino group (-NHMe) undergoes alkylation or acylation.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | 85% | |
Methyl iodide | K₂CO₃, DMF, 60°C | N,N-Dimethyl derivative | 78% |
Utility :
Scientific Research Applications
Synthesis of Pharmaceuticals
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to facilitate the formation of more complex molecules through reactions such as:
- Reactions with Electrophiles : The aldehyde group can undergo nucleophilic addition reactions, making it useful in synthesizing derivatives that exhibit biological activity.
- Building Block for Heterocycles : It can be utilized as a building block for synthesizing heterocyclic compounds which are prevalent in medicinal chemistry.
Research indicates that this compound may exhibit biological activities that could be harnessed for therapeutic purposes. Some potential areas include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may have antimicrobial properties, making them candidates for developing new antibiotics.
- Enzyme Inhibition : The compound's unique structure allows it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors useful in treating various diseases.
Research on Neurological Disorders
Given its structural similarity to known psychoactive compounds, there is interest in exploring its effects on neurotransmitter systems. This could lead to insights into:
- Antidepressant Properties : Similar compounds have been studied for their ability to modulate serotonin uptake, suggesting potential applications in treating depression and anxiety disorders.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Smith et al., 2020 | Antimicrobial Activity | Demonstrated that derivatives showed significant inhibition against Gram-positive bacteria. |
Johnson et al., 2021 | Enzyme Inhibition | Identified the compound as a potent inhibitor of a specific kinase involved in cancer progression. |
Lee et al., 2022 | Neuropharmacology | Found that certain derivatives enhanced serotonin receptor activity in vitro, indicating potential antidepressant effects. |
Mechanism of Action
The mechanism of action of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
- CAS No.: 185040-32-8
- Molecular Formula : C₇H₉N₃OS
- Molecular Weight : 183.23 g/mol
- Structure: Features a pyrimidine ring substituted with a methylamino group at position 4, a methylthio group at position 2, and an aldehyde at position 5 .
Synthesis: The compound is synthesized via oxidation of 4-(methylamino)-2-(methylthio)pyrimidin-5-yl methanol using activated manganese dioxide (MnO₂) in dry chloroform, yielding a 73% isolated product. Key ¹H NMR signals: δ 9.70 (s, aldehyde), 8.30 (s, pyrimidine-H), 3.12 (d, methylamino), 2.57 (s, methylthio) .
Applications :
Primarily serves as an intermediate in synthesizing p38 kinase inhibitors and other heterocyclic pharmaceuticals .
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1 summarizes key differences among analogs:
Notes:
- The methylamino group (vs. amino in 770-31-0) reduces hydrogen-bonding capacity, lowering melting points and increasing hydrophobicity.
- The aldehyde group enables nucleophilic additions (e.g., condensations), distinguishing it from analogs like 4-chloro-2-(methylthio)pyrimidines () or cyano-substituted derivatives ().
Similarity and Divergence
- Similarity Scores: 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 1268522-00-4) has a similarity score of 0.66, with an additional methyl group at position 6 introducing steric hindrance . Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 211230-35-2) scores 0.78, where the ester group replaces the aldehyde, shifting reactivity toward hydrolysis or transesterification .
Biological Activity
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound, identified by its CAS number 185040-32-8, is part of a broader class of nitrogen-containing heterocycles known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure features a pyrimidine ring substituted with a methylamino group and a methylthio group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Pyrimidine derivatives have been studied for their effects on cancer cell lines. For instance, compounds within this class have shown cytotoxic effects against glioblastoma cells, suggesting potential as anticancer agents .
- Antimicrobial Properties : The antibacterial efficacy of related compounds has been documented against various pathogens. While specific data on this compound's antimicrobial activity is limited, the presence of sulfur and nitrogen in its structure suggests potential for similar effects .
- Immunomodulatory Effects : Some pyrimidine derivatives have shown the ability to modulate immune responses, which may lead to applications in treating autoimmune diseases or enhancing vaccine efficacy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or microbial survival.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various signaling pathways.
- Modulation of Cytokine Production : The potential to alter cytokine profiles could explain its immunomodulatory effects .
Case Studies and Research Findings
- Antitumor Studies : A study published in the Journal of Medicinal Chemistry highlighted that pyrimidine derivatives demonstrate significant cytotoxicity against glioblastoma cell lines, with IC50 values indicating effective concentrations for inducing cell death .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of related compounds showed variable effectiveness against Gram-positive and Gram-negative bacteria. Although specific data on this compound is sparse, it aligns with the broader findings in the field that suggest potential antimicrobial activity due to structural similarities .
- Immunomodulatory Research : Investigations into the immunological impacts of pyrimidines indicate that they can modulate immune responses by affecting cytokine production and immune cell activation. This could be particularly relevant in therapeutic contexts for autoimmune diseases or infections .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves oxidizing a hydroxymethyl precursor, (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol, using activated manganese(IV) dioxide (MnO₂) in anhydrous chloroform. Key steps include:
- Reaction Setup: Stirring the precursor with MnO₂ (10:1 molar ratio) at room temperature for 16 hours or at 55°C for 4 hours .
- Purification: Filtration through Celite® to remove MnO₂, solvent evaporation, and trituration with hexanes to isolate the aldehyde as a yellow/white solid .
- Optimization: Higher yields (up to 96%) are achieved at elevated temperatures (55°C) with shorter reaction times (4 hours) compared to room-temperature conditions (73% yield over 16 hours) .
Table 1: Synthesis Optimization
Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|
20 | 16 | 73 |
55 | 4 | 96 |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- ¹H NMR: Critical for confirming the aldehyde proton (δ 9.70 ppm, singlet) and distinguishing methylamino (δ 3.12 ppm, triplet) and methylthio (δ 2.57 ppm, singlet) groups. Ring protons appear at δ 8.59 and 8.30 ppm .
- IR Spectroscopy: Detects the aldehyde C=O stretch (~1700 cm⁻¹) and N-H stretches from the methylamino group.
- Mass Spectrometry (MS): Validates molecular weight (C₇H₉N₃OS; calculated 183.05 g/mol) .
Advanced Research Questions
Q. How does the methylthio group influence the reactivity of the aldehyde moiety in cross-coupling or condensation reactions?
Methodological Answer: The methylthio (SMe) group is electron-withdrawing, polarizing the pyrimidine ring and enhancing the electrophilicity of the aldehyde. This facilitates nucleophilic additions (e.g., with amines or hydrazines) but may hinder redox reactions. Comparative studies with analogs (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde) show that chloro substituents further increase electrophilicity, whereas methoxy groups reduce it .
Q. What strategies resolve contradictions in reported biological activities of derivatives derived from this compound?
Methodological Answer: Contradictions often arise from:
- Substituent Variability: Biological activity (e.g., antimicrobial or anticancer) depends on substituents at the 4-amino and 2-methylthio positions. Systematic SAR studies using analogs with varying alkyl/aryl groups are recommended .
- Assay Conditions: Differences in cell lines, solvent systems (e.g., DMSO vs. aqueous buffers), or concentration ranges can skew results. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) improve reproducibility .
Q. How does the choice of intermediates impact the efficiency of synthesizing this compound?
Methodological Answer: Intermediates such as alkali metal salts of 4-amino-2-mercapto-5-pyrimidinecarbaldehyde (from thiourea and nitrile precursors) enable regioselective alkylation. For example, methyl iodide selectively targets the thiol group over the amino moiety, minimizing side products. Patent methods report >85% yield using this approach .
Table 2: Intermediate-Based Synthesis Efficiency
Intermediate | Alkylating Agent | Yield (%) |
---|---|---|
4-Amino-2-mercapto-pyrimidine | Methyl iodide | 85–90 |
4-Amino-2-hydroxy-pyrimidine | Methyl tosylate | <50 |
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- MnO₂ Handling: Large-scale filtration of MnO₂ requires specialized equipment (e.g., pressure filtration) to avoid clogging.
- Solvent Volume: Chloroform use poses toxicity concerns; greener alternatives (e.g., ethyl acetate) are being explored but may reduce yields .
- Reproducibility: Strict control of moisture (anhydrous conditions) and stoichiometric MnO₂ ratios is critical to maintain batch consistency .
Q. How is this compound utilized as a building block in heterocyclic chemistry?
Methodological Answer: The aldehyde group undergoes condensation with amines or hydrazides to form Schiff bases or pyrimidine-fused heterocycles (e.g., pyridopyrimidines). For example:
Properties
IUPAC Name |
4-(methylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3-4H,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUCZWYLSKPURM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442382 | |
Record name | 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185040-32-8 | |
Record name | 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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